N-cyclopropyl-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of “N-cyclopropyl-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide” is characterized by the presence of a 1,3,4-thiadiazole ring, which is a five-membered ring system containing a sulfur atom and two nitrogen atoms . This structure is integral to the biological activities exhibited by this class of compounds .Scientific Research Applications
Green Synthesis of Thiadiazolo Pyrimidines
The compound is used in the green synthesis of thiadiazolo pyrimidines . This process involves a single-step reaction using aromatic aldehydes, ethyl acetoacetate, and different derivatives of 1,3,4-thiadiazoles . The reaction is carried out in the presence of [Et3NH]+[HSO4]- ionic liquid under solvent-free microwave irradiation .
Biological Activity
Compounds containing a 1,3,4-thiadiazole ring moiety, like the one , have been found to possess various biological profiles . These include antibacterial, antiviral, anti-inflammatory, antioxidant, and antitumor activity .
Cytotoxic Properties
A structure–activity relationship study revealed that the nature of substituent on the C-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity .
Reactions at the Amino Group
The compound’s amino group has been investigated for reactions with benzoyl chloride and chloroformates .
Bromination of the Pyrimidine Fragment
The conditions of cyciodehydration at the amino group with ethyl acetoacetate and bromination of the pyrimidine fragment of 7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine have been found .
Pharmaceutical Intermediates
The compound is used as a pharmaceutical intermediate . It is used in the synthesis of various pharmaceutical compounds .
Future Directions
The future directions for research on “N-cyclopropyl-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide” and related compounds could include further exploration of their biological activities and potential applications in medicine. Given the broad spectrum of biological activities exhibited by 1,3,4-thiadiazole derivatives, these compounds may have potential as therapeutic agents for a variety of conditions .
Mechanism of Action
Target of Action
Similar 1,3,4-thiadiazole derivatives have been found to exhibit potent antimicrobial activity , suggesting that their targets may include bacterial and fungal cells.
Mode of Action
It’s known that 1,3,4-thiadiazole derivatives can interact with biological targets through various mechanisms, such as inhibition of growth . The specific interactions between N-cyclopropyl-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide and its targets remain to be elucidated.
Result of Action
Similar 1,3,4-thiadiazole derivatives have demonstrated antimicrobial activity , suggesting that this compound may also exhibit similar effects.
properties
IUPAC Name |
N-cyclopropyl-4-[(5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2S/c25-16(20-12-9-10-12)11-5-7-13(8-6-11)21-18-23-24-17(26)14-3-1-2-4-15(14)22-19(24)27-18/h1-8,12H,9-10H2,(H,20,25)(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSGYOFLLRRHDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)NC3=NN4C(=O)C5=CC=CC=C5N=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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